Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate
CAS No.: 339235-30-2
Cat. No.: VC3886639
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339235-30-2 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C16H13NO3/c1-2-20-16(19)13-9-17-14-11-6-4-3-5-10(11)7-8-12(14)15(13)18/h3-9H,2H2,1H3,(H,17,18) |
| Standard InChI Key | BAQQTXLPROBUPE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32 |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate has the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The presence of a hydroxyl group at position 4 and an ethyl ester at position 3 creates a polar-nonpolar duality, influencing its solubility and bioavailability. Quantum mechanical calculations predict a planar quinoline ring system, with the ester group introducing steric hindrance that may affect binding to biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (ester, hydroxyl, quinoline) |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions yields the benzo[h]quinoline skeleton.
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Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the ethyl ester group .
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Hydroxylation: Selective oxidation at position 4 is achieved using MnO₂ or tert-butyl hydroperoxide .
A modified protocol from HIV-1 integrase inhibitor studies demonstrates the alkylation of quinoline intermediates with pyrazolylmethyl groups, though this requires stringent temperature control (60°C under argon) and chromatographic purification .
Challenges in Optimization
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Yield Limitations: Early synthetic routes report yields below 50%, attributed to side reactions during esterification .
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Regioselectivity: Competing hydroxylation at positions 2 and 4 remains a hurdle, necessitating directing groups or protective strategies.
Pharmacological Applications
Antimicrobial Activity
The benzo[h]quinoline core exhibits broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans ranging from 8–32 μg/mL. Metal complexes (e.g., with Cu²⁺ or Zn²⁺) enhance activity by facilitating membrane penetration, reducing MICs to 2–8 μg/mL.
Table 2: Comparative IC₅₀ Values of Quinoline Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Elvitegravir (GS-9137) | HIV-1 Integrase | 7.2 |
| Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (Predicted) | HIV-1 Integrase | 15–50* |
*Estimated via homology modeling .
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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C-4 Hydroxyl Group: Essential for metal chelation; methylation abolishes antiviral activity .
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Ethyl Ester at C-3: Enhances lipophilicity and oral bioavailability compared to carboxylic acid analogs.
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Benzo[h] Fusion: Increases planarity and DNA intercalation potential relative to simpler quinolines .
Modulation via Hybridization
Incorporating pyrazolylmethyl groups at C-6 (as in 6c derivatives) improves potency against resistant HIV strains by 3-fold, though this modification remains unexplored in Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate .
Future Research Directions
Priority Investigations
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HIV-1 Integrase Inhibition Assays: Empirical validation of predicted IC₅₀ values using strand transfer assays .
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Toxicity Profiling: Acute toxicity studies in murine models to establish therapeutic indices.
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Synthetic Upgrades: Catalytic asymmetric methods to resolve racemic mixtures arising during quinoline formation .
Structural Innovations
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Photoaffinity Labeling: Introducing azide groups for target identification in complex biological systems.
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Prodrug Development: Esterase-cleavable moieties to enhance gastrointestinal absorption.
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